Cas no 2413846-69-0 (rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans)

Technical Introduction: rac-Methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride (trans) is a chiral pyrrolidine derivative featuring a 3,5-difluorophenyl substituent and a methyl ester group. Its trans configuration ensures stereochemical stability, while the hydrochloride salt enhances solubility for synthetic applications. The compound serves as a valuable intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting CNS disorders or enzyme modulation. The difluorophenyl moiety contributes to improved metabolic stability and binding affinity, making it advantageous for structure-activity relationship (SAR) studies. Its well-defined stereochemistry and high purity support reproducible results in medicinal chemistry workflows. Suitable for scalable synthesis, it offers versatility in derivatization for lead optimization.
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans structure
2413846-69-0 structure
商品名:rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
CAS番号:2413846-69-0
MF:C12H14ClF2NO2
メガワット:277.69486951828
MDL:MFCD32662736
CID:5683462
PubChem ID:146049702

rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans 化学的及び物理的性質

名前と識別子

    • Z4348375571
    • Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
    • rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
    • EN300-26571995
    • 2413846-69-0
    • rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
    • MDL: MFCD32662736
    • インチ: 1S/C12H13F2NO2.ClH/c1-17-12(16)11-6-15-5-10(11)7-2-8(13)4-9(14)3-7;/h2-4,10-11,15H,5-6H2,1H3;1H/t10-,11+;/m0./s1
    • InChIKey: OXMPTBNSAGCLRC-VZXYPILPSA-N
    • ほほえんだ: Cl.FC1C=C(C=C(C=1)[C@@H]1CNC[C@H]1C(=O)OC)F

計算された属性

  • せいみつぶんしりょう: 277.0681127g/mol
  • どういたいしつりょう: 277.0681127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26571995-2.5g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
2.5g
$1959.0 2023-09-14
Aaron
AR0289ES-500mg
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
500mg
$1098.00 2023-12-15
1PlusChem
1P02896G-5g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
5g
$3647.00 2024-05-22
1PlusChem
1P02896G-10g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
10g
$5376.00 2024-05-22
1PlusChem
1P02896G-2.5g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
2.5g
$2484.00 2024-05-22
Aaron
AR0289ES-5g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
5g
$4013.00 2023-12-15
Aaron
AR0289ES-50mg
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
50mg
$344.00 2023-12-15
Aaron
AR0289ES-1g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
1g
$1399.00 2023-12-15
Aaron
AR0289ES-250mg
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
250mg
$705.00 2023-12-15
Enamine
EN300-26571995-0.1g
rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans
2413846-69-0 95%
0.1g
$347.0 2023-09-14

rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans 関連文献

rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, transに関する追加情報

Professional Introduction to Rac-Methyl (3R,4S)-4-(3,5-Difluorophenyl)pyrrolidine-3-Carboxylate Hydrochloride, CAS No. 2413846-69-0

Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, with the CAS number 2413846-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for potential therapeutic applications.

The molecular structure of this compound features a pyrrolidine core substituted with a (3R,4S)-configuration, which is crucial for its biological activity. The presence of a (3,5-difluorophenyl) group further enhances its pharmacological properties by contributing to its binding affinity and metabolic stability. These structural features make it an attractive candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride has been identified as a potential lead compound in several preclinical studies due to its ability to modulate key enzymes involved in disease pathways. Its unique structural motif allows it to interact with biological targets in a highly specific manner, which is essential for developing effective and safe therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules with similar structural features can influence neurotransmitter systems, potentially offering new treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The (3R,4S)-configuration of the pyrrolidine ring is particularly important, as it has been associated with enhanced binding affinity and reduced side effects compared to other stereoisomers.

Furthermore, the hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations. This improvement in solubility can lead to better absorption rates when administered orally or intravenously, which is critical for achieving therapeutic efficacy. The combination of these factors positions Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride as a promising candidate for further clinical development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. These computational studies have provided valuable insights into the mechanism of action of Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, helping to guide the design of more effective derivatives. By leveraging these computational tools, scientists can optimize the pharmacological properties of this compound and improve its potential as a therapeutic agent.

The synthesis of Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves multiple steps that require precise control over reaction conditions and stereochemistry. The use of advanced synthetic methodologies ensures that the final product meets high purity standards necessary for preclinical and clinical studies. The synthesis process also highlights the importance of chiral purity in pharmaceutical compounds, as even minor impurities can significantly affect biological activity and safety profiles.

In conclusion, Rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other diseases make it a valuable compound for further investigation. As research continues to uncover new therapeutic targets and develop innovative drug discovery techniques, compounds like this one will play a crucial role in advancing medical science and improving patient outcomes.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd